Cas no 1804828-01-0 (Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate)

Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate
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- Inchi: 1S/C10H9F3N2O6/c1-2-20-8(17)3-5-6(21-10(11,12)13)4-7(16)14-9(5)15(18)19/h4H,2-3H2,1H3,(H,14,16)
- InChI Key: HVDLKJFVPWJVPR-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(NC(=C1CC(=O)OCC)[N+](=O)[O-])=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 532
- XLogP3: 0.9
- Topological Polar Surface Area: 110
Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029099509-1g |
Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate |
1804828-01-0 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate Related Literature
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Additional information on Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate
Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804828-01-0): An Overview
Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804828-01-0) is a multifaceted compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of a hydroxy group, a nitro group, and a trifluoromethoxy substituent on the pyridine ring imparts distinct chemical and biological properties, making it an intriguing subject for scientific investigation.
The hydroxy group in Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate can participate in hydrogen bonding and other intermolecular interactions, which are crucial for the compound's solubility and bioavailability. This property is particularly important in drug design, where optimizing solubility can enhance the therapeutic efficacy of a compound. Recent studies have shown that compounds with hydroxy groups can improve their pharmacokinetic profiles, leading to better absorption and distribution in the body.
The nitro group is a well-known functional group that can undergo reduction to form amino groups, which can significantly alter the biological activity of a molecule. In the context of Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate, the nitro group may serve as a prodrug moiety, where it is reduced in vivo to an active metabolite. This mechanism has been explored in various drug discovery efforts, particularly in the development of anticancer and anti-inflammatory agents. The reduction of nitro groups can also influence the redox balance within cells, potentially modulating cellular signaling pathways.
The trifluoromethoxy substituent is another key feature of Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacological properties. The trifluoromethoxy group can increase lipophilicity, which can enhance the compound's ability to cross biological membranes and reach its target site. Additionally, the presence of fluorine atoms can improve the binding affinity of a molecule to its target receptor, leading to more potent and selective pharmacological effects.
In terms of synthetic chemistry, Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate can be synthesized through a series of well-established reactions. The synthesis typically involves the formation of the pyridine ring followed by the introduction of the hydroxy, nitro, and trifluoromethoxy groups. Recent advancements in synthetic methods have made it possible to produce this compound with high yields and purity, facilitating its use in various research applications.
The biological activity of Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate has been investigated in several studies. Preliminary results suggest that this compound exhibits potent inhibitory activity against specific enzymes and receptors involved in various disease pathways. For instance, it has shown promise as an inhibitor of kinases, which are key enzymes implicated in cancer progression and inflammation. The ability to selectively target these enzymes makes Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate a valuable lead compound for further drug development.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate is still in the early stages of preclinical research, preliminary data from animal models have been encouraging. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties. Further clinical trials will be necessary to fully assess its potential as a therapeutic agent.
In conclusion, Ethyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804828-01-0) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, including the hydroxy, nitro, and trifluoromethoxy groups, contribute to its diverse biological activities and make it an attractive candidate for further investigation. As research continues to advance, this compound may play a crucial role in the development of novel therapeutic agents for various diseases.
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